2-(Quinolin-6-yl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-quinolin-6-ylpropan-2-ol |
InChI |
InChI=1S/C12H13NO/c1-12(2,14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8,14H,1-2H3 |
InChI Key |
JIQTZSSWSPDQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Routes for 2 Quinolin 6 Yl Propan 2 Ol and Its Analogues
Retrosynthetic Analysis of the 2-(Quinolin-6-yl)propan-2-ol Framework
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the C6-C(propan-2-ol) bond. This bond can be formed via a Grignard reaction, suggesting a 6-acylquinoline, such as 6-acetylquinoline (B1266891), or a quinoline-6-carboxylate ester as a key intermediate (synthons). The 2-hydroxypropyl group itself is readily installed by reacting the carbonyl group of the acetylquinoline with a methyl Grignard reagent (e.g., methylmagnesium bromide) or by reacting the ester with two equivalents of the same reagent.
Figure 1: Primary Retrosynthetic Disconnection
Further retrosynthetic analysis focuses on the quinoline (B57606) core of the 6-acetylquinoline intermediate. The quinoline ring is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govvedantu.com Classical synthetic methods, which will be discussed in the following sections, typically construct the pyridine portion of the molecule from an aniline (B41778) derivative. This leads to disconnections of the pyridine ring, pointing towards precursors like a substituted aniline (e.g., 4-aminoacetophenone) and a three-carbon unit. For instance, a Skraup or Doebner-von Miller type synthesis would disconnect the quinoline ring to an aniline derivative and an α,β-unsaturated carbonyl compound. nih.govnih.gov Alternatively, a Friedländer synthesis would suggest an ortho-aminoaryl ketone and a compound with an α-methylene group as precursors. nih.govfly-chem.com A Pfitzinger reaction, used in the synthesis of analogous 2-(quinolin-4-yl)propan-2-ol derivatives, suggests a pathway starting from a substituted isatin (B1672199) and a carbonyl compound. iipseries.orgnih.gov
Classical Approaches to Quinoline Core Synthesis Relevant to this compound
Numerous named reactions have been established for the synthesis of the quinoline scaffold, many dating back to the late 19th and early 20th centuries. nih.govnih.gov These methods are fundamental to heterocyclic chemistry and remain relevant for the preparation of various quinoline derivatives.
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikiwand.com The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. iipseries.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield a 4-hydroxyquinoline. wikiwand.comablelab.eu The reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikiwand.com While this method directly produces 4-hydroxyquinolines, modifications and subsequent functionalization steps would be necessary to arrive at the this compound framework. The high temperatures often required for the cyclization step can be a limitation, potentially leading to decomposition. mdpi.com
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines, also known as 4-quinolones. fly-chem.comwikipedia.orgsynarchive.com The reaction proceeds in two stages: an initial condensation to form an enamine or a Schiff base, followed by a high-temperature thermal cyclization (around 250 °C). nih.govwikipedia.orgsynarchive.com The regioselectivity of the initial condensation and the cyclization conditions can be controlled to favor the formation of either 4-quinolones (Conrad-Limpach) or 2-quinolones (Knorr synthesis). wikipedia.orgquimicaorganica.org A significant drawback of this method is the need for very high boiling and often difficult-to-remove solvents like mineral oil or diphenyl ether to achieve the necessary temperatures for cyclization. nih.govmdpi.com
The Camps cyclization is another classical method that yields hydroxyquinoline derivatives. wikipedia.orgen-academic.com This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as sodium hydroxide. wikipedia.orgchem-station.comdrugfuture.com Depending on the structure of the starting material and the reaction conditions, a mixture of two isomeric hydroxyquinolines can be formed. wikipedia.orgchem-station.com The starting o-acylaminoacetophenones are typically prepared from the corresponding o-aminoacetophenones. This method provides direct access to the quinolone system, which can be a valuable intermediate.
Several other classical methods are instrumental in quinoline synthesis and could be adapted for the synthesis of precursors to this compound.
| Classical Reaction | Starting Materials | Product Type | Key Features |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Substituted quinolines | Often a vigorous, exothermic reaction. slideshare.netuop.edu.pk |
| Doebner-von Miller Reaction | Aromatic amine, α,β-unsaturated carbonyl compound | Substituted quinolines | A variation of the Skraup reaction. nih.govnih.gov |
| Friedländer Synthesis | o-aminoaryl aldehyde or ketone, compound with an α-methylene group | Substituted quinolines | Condensation followed by acid or base-catalyzed cyclodehydration. nih.govfly-chem.comuop.edu.pk |
| Pfitzinger Reaction | Isatin, carbonyl compound, strong base | Quinoline-4-carboxylic acids | Provides a route to 4-substituted quinolines. nih.goviipseries.org A related synthesis was used to produce 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol. nih.gov |
Modern Catalytic Strategies for this compound Analogues
While classical methods are robust, they often require harsh conditions, high temperatures, and strong acids or bases, which can limit their applicability for complex molecules with sensitive functional groups. nih.govacs.org Modern organic synthesis has focused on developing more efficient and environmentally benign catalytic methods.
Recent advancements have centered on the use of transition-metal catalysts to facilitate the synthesis and functionalization of the quinoline ring. nih.gov C-H bond activation has emerged as a powerful strategy for the regioselective functionalization of pre-formed quinoline scaffolds. nih.govnih.gov Catalysts based on palladium, rhodium, copper, nickel, and cobalt have been successfully employed to introduce aryl, alkyl, and amino groups at specific positions of the quinoline ring, often under milder conditions than classical approaches. nih.govmdpi.com
For the de novo synthesis of the quinoline ring, a variety of catalytic systems have been developed to improve upon classical reactions. These include:
Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. nih.govacs.org Various metal-based nanoparticles have been applied to catalyze reactions like the Friedländer synthesis, often leading to higher yields and shorter reaction times under greener conditions. nih.gov
Metal-Organic Frameworks (MOFs): MOFs, with their well-defined porous structures and tunable Lewis acid sites, have been shown to be effective catalysts for quinoline synthesis. For example, MIL-53(Al) has been used to catalyze the Friedländer synthesis of quinoline derivatives from 2-aminoaryl ketones. ias.ac.in
Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems have been explored. nih.gov These can involve organocatalysts, iodine-mediated reactions, or the use of superacids to promote cyclization under milder conditions. nih.govmdpi.comacs.org For instance, an iodine-catalyzed tandem reaction has been developed for the synthesis of functionalized quinolines from 2-styrylanilines. acs.org
Improved Friedländer Synthesis: Catalysts like iron(III) chloride have been used to promote the Friedländer condensation in environmentally benign solvents like water, offering a simple and efficient protocol. tandfonline.com
These modern strategies provide powerful tools for accessing this compound and a diverse range of its analogues with improved efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions represent a powerful tool for the functionalization of aryl halides, providing a direct route to carbonyl-containing quinoline derivatives which can serve as precursors to the target molecule. The aminocarbonylation of 6-iodoquinoline, for instance, offers an efficient pathway to quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.gov The selectivity between single and double carbonylation can be controlled by the choice of ligand and reaction conditions.
Specifically, using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with the bidentate ligand XantPhos under atmospheric pressure of carbon monoxide favors the formation of quinoline-6-carboxamides in high yields. Conversely, employing the monodentate ligand triphenylphosphine (B44618) (PPh₃) at higher CO pressures (40 bar) leads predominantly to quinoline-6-glyoxylamide derivatives. nih.gov These carbonyl derivatives are valuable intermediates that can be further elaborated to the desired propan-2-ol moiety.
Another versatile palladium-catalyzed approach involves the carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. acs.org This method, utilizing a PdI₂–KI catalytic system, can lead to the formation of quinoline-3-carboxylic esters. While this functionalizes the C-3 position, the underlying strategy of carbonylative cyclization is a key concept in quinoline synthesis. Furthermore, palladium catalysis facilitates tandem reactions, such as the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, to produce 2-arylquinolines, demonstrating the broad utility of palladium in constructing the quinoline core. rsc.org
| Reaction Type | Catalyst System | Substrate | Product | Key Feature |
| Aminocarbonylation | Pd(OAc)₂/XantPhos | 6-Iodoquinoline | Quinoline-6-carboxamide | Selective single carbonylation at 1 atm CO. |
| Aminocarbonylation | Pd(OAc)₂/2 PPh₃ | 6-Iodoquinoline | Quinoline-6-glyoxylamide | Selective double carbonylation at 40 atm CO. |
| Carbonylative Annulation | PdI₂/KI | 1-(2-Aminoaryl)-2-yn-1-ol | Quinoline-3-carboxylic ester | Forms the quinoline ring via cyclization. |
| Denitrogenative Cascade | Palladium catalyst | o-Aminocinnamonitrile | 2-Arylquinoline | Tandem denitrogenation and cyclization. |
Rhodium-Catalyzed Cyclizations
Rhodium catalysis offers efficient and mild routes to substituted quinolines. A notable example is the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines. acs.orgnih.gov This reaction proceeds through the formation of 2-aminophenyl enone intermediates, which then cyclize to afford diversely substituted quinolines in high yields. The mild conditions of this method ensure broad functional group tolerance. acs.orgnih.gov
Furthermore, rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of the quinoline scaffold. acs.org For example, using a quinoline N-oxide as a directing group allows for the selective alkylation and alkynylation at the C-8 position under very mild conditions, even at room temperature. While this demonstrates functionalization at a different position, the principle of directed C-H activation could potentially be adapted for C-6 substitution.
| Reaction Type | Catalyst | Substrates | Intermediate/Product | Key Feature |
| Alkyne Hydroacylation | Rhodium complex | Aldehyde + o-Alkynyl aniline | 2-Aminophenyl enone -> Quinoline | Mild conditions, broad functional group tolerance. acs.orgnih.gov |
| C-H Functionalization | Rh(III) complex | Quinoline N-oxide + Alkene/Alkyne | C-8 Functionalized Quinoline | High regioselectivity at the C-8 position. acs.org |
N-Heterocyclic Carbene (NHC)-Catalyzed Routes
N-Heterocyclic carbenes (NHCs) have gained prominence as organocatalysts for the synthesis of quinolines, often through an indirect Friedländer annulation. rsc.org This metal-free approach typically involves the reaction of a 2-aminobenzyl alcohol with a ketone. rsc.orgmdpi.com The NHC catalyst is proposed to facilitate a tandem proton and hydride transfer from the alcohol to the ketone, generating the reactive intermediates which then undergo a cross-aldol addition followed by cyclization to yield the quinoline product. rsc.orgmdpi.com This method avoids the use of potentially toxic transition metals, which can be advantageous in pharmaceutical synthesis. rsc.org
In some variations, NHCs are used as ligands in copper-catalyzed systems. For instance, an NHC-copper complex can catalyze the indirect Friedländer reaction between 2-aminobenzyl alcohols and aryl ketones at room temperature, using dimethyl sulfoxide (B87167) (DMSO) as an oxidant. nih.gov These NHC-based methods provide versatile and efficient pathways to a wide array of substituted quinolines. rsc.orgnih.gov
| Catalysis Type | Catalyst System | Substrates | Reaction Name | Key Feature |
| Organocatalysis | N-Heterocyclic Carbene (NHC) | 2-Aminobenzyl alcohol + Ketone | Indirect Friedländer Annulation | Metal-free synthesis of polysubstituted quinolines. rsc.org |
| Metal-Catalysis | NHC-Copper Complex | 2-Aminobenzyl alcohol + Aryl Ketone | Indirect Friedländer Reaction | Room temperature synthesis using DMSO as an oxidant. nih.gov |
Metal-Free Approaches to Quinoline Synthesis
Beyond NHC catalysis, several other metal-free methods for quinoline synthesis have been developed, often by modifying classical reactions to improve efficiency and reduce environmental impact. mdpi.comrsc.org Traditional methods like the Skraup, Doebner-Von Miller, and Friedländer syntheses, while foundational, often require harsh conditions and can be inefficient. mdpi.comresearchgate.net Modern modifications include the use of microwave irradiation or alternative media to enhance reaction rates and yields. researchgate.net
A novel metal-free approach involves the visible-light-mediated radical azidation of cyclopropenes. acs.org Using an azidobenziodazolone reagent as an azide (B81097) radical source, this method yields multisubstituted quinolines. The reaction likely proceeds through the cyclization of an iminyl radical. acs.org Additionally, simple and environmentally benign catalysts like iron(III) chloride hexahydrate (FeCl₃·6H₂O) have been shown to efficiently catalyze the condensation of 2-aminoacetophenones with active methylene (B1212753) compounds in water at room temperature, affording a wide range of quinoline derivatives in excellent yields. tandfonline.com These metal-free strategies offer greener and often more cost-effective alternatives to transition-metal-catalyzed processes. rsc.orgnih.gov
Strategies for Side-Chain Elaboration and Functionalization at the Propan-2-ol Moiety
Once the quinoline core is established, particularly with a suitable functional group at the C-6 position, the focus shifts to constructing the propan-2-ol side chain. A direct synthetic route to analogues of the target compound has been described, which provides a clear strategy for this elaboration. nih.gov
This multi-step synthesis begins with a 6-substituted-4-quinoline carboxylic acid, which is converted to the corresponding carboxamide. A Grignard reaction on this amide using methylmagnesium bromide (MeMgBr) yields a 1-(6-substituted quinolin-4-yl)ethenone intermediate. This ketone is then subjected to epoxidation, followed by a ring-opening reaction to furnish the final 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol. nih.gov Although this specific example details substitution at the C-4 position, the chemical sequence is directly applicable for a C-6 substituted precursor.
Synthetic Sequence for Propan-2-ol Side-Chain (adapted from quinolin-4-yl analogue): nih.gov
Amidation: Quinoline-6-carboxylic acid → Quinoline-6-carboxamide.
Grignard Reaction: Reaction with MeMgBr to form 1-(Quinolin-6-yl)ethenone.
Epoxidation: Conversion of the ethenone to 6-(2-methyloxiran-2-yl)quinoline.
Ring-Opening: Reaction with an alcohol under basic conditions (e.g., using sodium metal) to yield the target this compound or its 1-alkoxy derivatives.
This sequence highlights a robust method for constructing the tertiary alcohol moiety characteristic of the target compound.
Stereoselective Synthesis of Chiral this compound Derivatives
The carbon atom bearing the hydroxyl group in this compound is a tertiary carbinol center. While achiral itself, it is a prochiral center, and the introduction of chirality can be achieved in derivatives. The stereoselective synthesis of chiral tertiary alcohols is a significant challenge in organic synthesis.
General strategies that could be adapted for this purpose include the asymmetric addition of organometallic reagents to a ketone precursor, such as 1-(quinolin-6-yl)ethanone. Chiral catalysts or auxiliaries can be employed to control the facial selectivity of the nucleophilic attack by a methyl organometallic reagent.
While direct methods for the target molecule are not extensively documented, related stereoselective syntheses in quinoline systems have been reported. For instance, the atroposelective iridium-catalyzed dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes has been used to create molecules with both central and axial chirality simultaneously. researchgate.net Although focused on a different type of stereoisomerism, it underscores the feasibility of achieving high stereocontrol in complex quinoline derivatives. The development of a specific stereoselective route for chiral derivatives of this compound would likely involve adapting established asymmetric methylation or related C-C bond-forming reactions.
Synthesis of Radiolabeled or Isotopic Analogues for Mechanistic Studies
The preparation of radiolabeled or isotopically labeled analogues of this compound is crucial for mechanistic studies, such as in drug metabolism and pharmacokinetic (DMPK) investigations or for use as imaging agents.
A common strategy for radiolabeling involves the introduction of a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging. An efficient method for the ¹⁸F-labeling of molecules containing a propanolamine (B44665) moiety, which is structurally related to the propan-2-ol side chain, has been developed. nih.gov This approach could be adapted by designing a suitable precursor for nucleophilic fluorination. For example, a precursor molecule bearing a leaving group (like a tosylate or mesylate) at a strategic position on the side chain could be reacted with [¹⁸F]fluoride to install the radiolabel.
The synthesis of such a precursor might involve:
Preparation of a protected diol on the quinoline core.
Selective deprotection and activation (e.g., tosylation) of one hydroxyl group.
Nucleophilic substitution with [¹⁸F]fluoride, followed by deprotection to yield the radiolabeled tracer.
This general approach, demonstrated for the synthesis of [¹⁸F]-labeled toliprolol (B1683198) analogues, provides a viable template for the radiosynthesis of this compound derivatives. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies of 2 Quinolin 6 Yl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation, providing precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in structural analysis. They reveal the number of chemically distinct protons and carbons and offer clues about their local electronic environments.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(quinolin-6-yl)propan-2-ol is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the equivalent methyl protons of the propan-2-ol group, and the hydroxyl proton. Due to the asymmetry of the 6-substituted quinoline ring, all six of its protons should be chemically non-equivalent, each producing a unique signal. The two methyl groups of the propan-2-ol moiety are chemically equivalent and would therefore yield a single, more intense signal. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. For this compound, a total of 11 distinct signals are anticipated: nine for the quinoline ring carbons and two for the propan-2-ol group (one for the two equivalent methyl carbons and one for the quaternary carbon bearing the hydroxyl group). The chemical shifts of the aromatic carbons are expected in the typical downfield region of 120-150 ppm. nih.gov The quaternary carbon attached to the oxygen atom would appear further downfield compared to the methyl carbons due to the electronegativity of the oxygen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Quinoline CH | 7.0 - 9.0 | d, dd, m | 120 - 150 |
| Quinoline Quaternary C | - | - | 125 - 150 |
| C(CH₃)₂ | - | - | ~70-75 |
| C(CH₃)₂ | ~1.6 | s (singlet) | ~30-35 |
| OH | Variable | br s (broad singlet) | - |
Two-dimensional NMR techniques are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings, primarily between adjacent protons. For this compound, this would be crucial for assigning the signals of the coupled aromatic protons on the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the assigned quinoline proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include those from the methyl protons to the quaternary carbinol carbon and to C6 of the quinoline ring, confirming the connection point of the propan-2-ol substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
For this compound (molecular formula C₁₂H₁₃NO), the nominal molecular weight is 187 g/mol . tygersci.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 188.10700 Da, a value that would be expected for its isomer, 2-(quinolin-5-yl)propan-2-ol (B3013361) as well. uni.lu
Electron ionization (EI) would likely lead to significant fragmentation. Common fragmentation pathways for tertiary alcohols include the loss of water (H₂O, 18 Da) and alpha-cleavage (loss of a methyl group, CH₃, 15 Da). libretexts.org The stable aromatic quinoline ring would likely remain intact, forming a prominent fragment.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | [C₁₂H₁₃NO]⁺ | 187 | Molecular Ion |
| [M+H]⁺ | [C₁₂H₁₄NO]⁺ | 188 | Protonated Molecular Ion |
| [M-CH₃]⁺ | [C₁₁H₁₀NO]⁺ | 172 | Loss of a methyl radical |
| [M-H₂O]⁺ | [C₁₂H₁₁N]⁺ | 169 | Loss of water |
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering observed in Raman spectroscopy corresponds to the vibrations of particular functional groups.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. docbrown.info The C-O stretching vibration would likely appear in the 1150-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region.
Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric and non-polar vibrations of the quinoline ring system.
Table 3: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Quinoline Ring C=C, C=N Stretch | 1450 - 1650 | Medium-Strong |
| C-O Stretch | 1150 - 1250 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The quinoline ring system acts as a strong chromophore due to its extensive conjugated π-electron system.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline moiety, corresponding to π→π* transitions. These are typically observed in the 250-350 nm range. The propan-2-ol substituent is not expected to significantly absorb in this region but may cause minor shifts (solvatochromic effects) in the absorption maxima compared to unsubstituted quinoline. sigmaaldrich.com
Furthermore, many quinoline derivatives are known to be fluorescent. Fluorescence spectroscopy involves exciting the molecule at a specific wavelength (an absorption maximum) and measuring the emitted light at a longer wavelength. If this compound is fluorescent, this technique could be used to study its electronic properties and its interactions with its environment.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.
To date, the crystal structure of this compound has not been reported in publicly accessible databases. If a single crystal of sufficient quality could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. This would resolve the exact conformation of the propan-2-ol group relative to the quinoline ring and detail how the molecules pack together in the crystal lattice, including the visualization of hydrogen-bonding networks involving the hydroxyl group.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
Chiroptical spectroscopy, and specifically Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. Since this compound is an achiral molecule (it does not possess a stereocenter and is superimposable on its mirror image), it would not exhibit a Circular Dichroism spectrum.
For a chiral derivative of this compound, however, CD spectroscopy would be invaluable. The technique measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the absolute configuration and conformational preferences of a molecule in solution. For a hypothetical chiral analog, researchers would dissolve the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and record the CD spectrum, typically in the UV region where the quinoline chromophore absorbs. The resulting spectrum, plotting molar circular dichroism (Δε) or ellipticity ([θ]) against wavelength, would show positive and/or negative peaks (Cotton effects) characteristic of its specific three-dimensional structure. Comparison of the experimental spectrum with spectra predicted from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) would allow for the unambiguous assignment of its absolute configuration.
Hypothetical Chiroptical Data for a Chiral Analog This table is for illustrative purposes to show how data would be presented if the compound were chiral and data were available.
| Parameter | Value |
|---|---|
| Wavelength (nm) | N/A |
| Molar Ellipticity ([θ]) | N/A |
| Solvent | N/A |
Conformational Analysis via Experimental and Computational Methods
The conformational landscape of this compound is defined by the rotation around the single bond connecting the propan-2-ol group to the quinoline ring. Understanding the preferred spatial arrangement (conformation) of these groups is crucial as it can influence the molecule's physical properties and interactions.
Experimental Methods: Experimentally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like those observed in Nuclear Overhauser Effect (NOE) experiments, could provide insights into the proximity of specific protons. For example, an NOE between the hydroxyl proton (or the methyl protons) of the propan-2-ol group and the protons on the quinoline ring (e.g., at the C5 or C7 position) would indicate a conformational preference where these groups are close in space. X-ray crystallography of a single crystal would provide the most definitive experimental evidence of the compound's conformation in the solid state.
Computational Methods: Computational chemistry offers a powerful complementary approach. A conformational search could be performed using molecular mechanics or, for higher accuracy, quantum chemical methods like Density Functional Theory (DFT). By rotating the dihedral angle between the quinoline ring and the propan-2-ol substituent, a potential energy surface can be generated. This surface would reveal the energy minima corresponding to stable conformers and the energy barriers to their interconversion. Factors influencing conformational stability, such as steric hindrance between the methyl groups and the quinoline ring, and potential weak intramolecular hydrogen bonding involving the hydroxyl group and the quinoline nitrogen, would be elucidated.
Predicted Conformational Data This table illustrates the type of data that would be generated from a computational conformational analysis. The values are hypothetical.
| Conformer | Dihedral Angle (C5-C6-C(propanol)-O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | N/A | N/A | N/A |
| B | N/A | N/A | N/A |
Without dedicated experimental or computational studies on this compound, a detailed and data-rich analysis as requested cannot be provided. The methodologies described represent the standard scientific approach that would be necessary to generate such findings.
Chemical Reactivity and Derivatization Approaches for 2 Quinolin 6 Yl Propan 2 Ol
Reactions at the Quinoline (B57606) Nitrogen
The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic and basic center. Consequently, it readily participates in reactions with electrophiles.
N-Alkylation and N-Oxidation: The quinoline nitrogen can be alkylated using alkyl halides to form quaternary quinolinium salts. This transformation alters the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack. Similarly, oxidation of the nitrogen atom, typically with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding N-oxide. The N-oxide functional group can then facilitate further functionalization of the quinoline ring, particularly at the 2- and 4-positions.
Functional Group Interconversions at the Propan-2-ol Moiety
The tertiary benzylic alcohol of 2-(quinolin-6-yl)propan-2-ol is a key site for derivatization. Its reactivity is influenced by the stability of the potential tertiary benzylic carbocation intermediate.
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol leads to the formation of the corresponding alkene, 6-(prop-1-en-2-yl)quinoline. This reaction typically proceeds through an E1 mechanism, favored by the formation of a resonance-stabilized benzylic carbocation.
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur. More controlled transformations can be achieved through specific reagents. For instance, tertiary benzylic alcohols can undergo a tandem elimination/allylic oxidation in the presence of oxoammonium salts to yield allylic ethers.
Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. However, these reactions are often accompanied by elimination due to the steric hindrance around the tertiary center and the stability of the resulting alkene.
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. The directing effects of the existing substituent at the 6-position play a crucial role in determining the regioselectivity of these reactions.
The 2-hydroxypropyl-2-yl group is an alkyl group and is therefore activating and ortho-, para-directing. In the context of the quinoline ring, this would direct incoming electrophiles to positions 5 and 7. However, steric hindrance from the bulky tertiary alcohol group might influence the product distribution.
Nitration: Nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines. For 6-substituted quinolines, nitration is expected to occur at the 5- and 7-positions. For instance, a study on the nitration of N-protected 1,2,3,4-tetrahydroquinoline (B108954) showed that the position of nitration could be controlled by the choice of protecting group and reaction conditions, with the 6-nitro product being achievable with high regioselectivity.
Halogenation: Halogenation of quinolines also predominantly occurs on the benzene ring. Metal-free, regioselective C-H halogenation of 8-substituted quinolines at the C5 position has been reported, highlighting the ability to control the site of substitution. For this compound, halogenation would be expected to favor the 5- and 7-positions.
| Reaction | Typical Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-(quinolin-6-yl)propan-2-ol and 7-Nitro-2-(quinolin-6-yl)propan-2-ol |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(quinolin-6-yl)propan-2-ol and 7-Bromo-2-(quinolin-6-yl)propan-2-ol |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
Nucleophilic Substitution Reactions on the Quinoline Ring
Nucleophilic substitution on the electron-deficient pyridine ring of quinoline is a key reaction for introducing a variety of functional groups. These reactions typically occur at the 2- and 4-positions.
Chichibabin Reaction: The Chichibabin reaction allows for the direct amination of the quinoline ring at the 2-position by treatment with sodium amide (NaNH₂). A study on the Chichibabin reaction of 6-methylquinoline (B44275) demonstrated the formation of 2-amino-6-methylquinoline, indicating that the alkyl substituent at the 6-position does not hinder this transformation. A similar outcome would be expected for this compound.
Minisci Reaction: The Minisci reaction is a radical substitution that introduces alkyl or acyl groups onto electron-deficient heterocycles. This reaction is typically carried out under acidic conditions to protonate the quinoline nitrogen, further activating the ring towards radical attack. For quinoline, the reaction generally shows a preference for the 2- and 4-positions. The presence of the 2-hydroxypropyl-2-yl group at the 6-position would likely have a minor electronic effect on the pyridine ring, and thus, substitution at C2 and C4 would still be favored.
| Reaction | Typical Reagents | Expected Major Product(s) |
| Chichibabin Reaction | NaNH₂ in an inert solvent | 2-Amino-6-(2-hydroxypropyl-2-yl)quinoline |
| Minisci Reaction (Alkylation) | R• source (e.g., from RCOOH, Ag⁺, (NH₄)₂S₂O₈) | 2-Alkyl-6-(2-hydroxypropyl-2-yl)quinoline and 4-Alkyl-6-(2-hydroxypropyl-2-yl)quinoline |
Derivatization for Pharmacological Probe Development
The quinoline scaffold is a common feature in many biologically active molecules, and derivatization of this compound can lead to the development of pharmacological probes for various applications, including imaging and diagnostics.
Radiolabeling: Introduction of a radionuclide, such as a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) or a gamma-emitting isotope (e.g., ¹²³I, ⁹⁹ᵐTc), can transform the molecule into a probe for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. This often involves the synthesis of a suitable precursor that can be readily radiolabeled in the final step.
Bioconjugation: The this compound molecule can be attached to other biomolecules, such as peptides, antibodies, or carbohydrates, to create targeted probes. For instance, glycoconjugation of quinoline derivatives at the C-6 position of sugars has been explored as a strategy to improve selectivity and cytotoxicity. The hydroxyl group of the propan-2-ol moiety could serve as a handle for such conjugation after appropriate activation. The development of 6-polyamino-substituted quinolines as chemosensors for metal ions in aqueous media also highlights the potential for creating probes for specific analytes.
Chemical Stability and Degradation Pathways in Model Systems
The stability of this compound is an important consideration for its synthesis, storage, and potential applications. Degradation can occur through various pathways, including photodegradation and microbial metabolism.
Photostability: Quinoline and its derivatives can undergo photodegradation upon exposure to UV light. Studies on quinoline have shown that it can be degraded in aqueous solutions, with the process being influenced by factors such as pH and the presence of photosensitizers. The photostability of trifluoromethylated quinoline-phenol Schiff bases has been investigated, indicating that the substitution pattern on the quinoline ring can affect its stability towards light.
Biodegradation: Microorganisms have been shown to degrade quinoline through various metabolic pathways. For example, Pseudomonas putida can utilize quinoline and 4-methylquinoline (B147181) as a sole source of carbon and nitrogen. The degradation typically involves hydroxylation of the quinoline ring followed by ring cleavage.
Mechanistic Investigations of Biological Activities of 2 Quinolin 6 Yl Propan 2 Ol Analogues
Cellular Pathway Modulation Studies in In Vitro Systems
Effects on Cell Cycle Progression in Preclinical Models
There is no available scientific literature detailing the effects of 2-(Quinolin-6-yl)propan-2-ol on cell cycle progression in preclinical models. While studies on other quinoline (B57606) derivatives have shown activities such as cell cycle blockade, this specific compound has not been the subject of such investigations in the reviewed literature.
Induction of Apoptosis in Cellular Models
Similarly, the induction of apoptosis in cellular models by this compound has not been documented in the accessible scientific research. A related quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, has been shown to induce apoptosis in pancreatic cancer cells through caspase-3 activation and PARP cleavage. nih.gov However, these findings cannot be directly extrapolated to this compound due to structural differences.
Modulation of Immune Signaling Pathways (e.g., TLR7, TNFα)
No studies were identified that investigate the modulation of immune signaling pathways, such as Toll-like receptor 7 (TLR7) or Tumor Necrosis Factor-alpha (TNFα), by this compound. The immunomodulatory effects of this specific compound remain an un-investigated area of research.
Cellular Compatibility and Off-Target Screening in Preclinical In Vitro Models
Direct cellular compatibility and off-target screening data for this compound are not available in the reviewed literature. However, studies on structurally related analogues, specifically 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, have provided some insights into the cytotoxicity of this class of compounds.
In a study investigating the antimycobacterial potential of a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the cytotoxicity of the active compounds was assessed against L929 mouse fibroblast cells. The results indicated that these compounds did not exhibit significant cytotoxic activity, suggesting a degree of cellular compatibility for these specific analogues.
Table 1: Cytotoxicity of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Analogues
| Compound ID | R Group | R1 Group | Cytotoxicity against L929 cells |
|---|---|---|---|
| 8a | H | CH₃ | Not significantly cytotoxic |
| 8h | Br | CH₃ | Not significantly cytotoxic |
Data derived from studies on antimycobacterial agents.
It is critical to note that these data pertain to analogues with substitution at the 4-position of the quinoline ring and the presence of an alkoxy group, which differ from the structure of this compound. Therefore, these findings on cellular compatibility are not directly applicable and should be interpreted with caution. No off-target screening results for this compound or its close analogues were found in the reviewed literature.
Structure Activity Relationship Sar Studies of 2 Quinolin 6 Yl Propan 2 Ol Derivatives
Impact of Substituents on Quinoline (B57606) Ring Position 6
Research into the antimycobacterial properties of these compounds has revealed that the introduction of halogen atoms at the 6-position plays a crucial role in their activity. For instance, derivatives with halogen substituents such as bromo, chloro, and fluoro groups at this position have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.
A comparative analysis of these halogenated derivatives indicates a clear trend in their antitubercular activity. The presence of a halogen at position 6 generally enhances the antimycobacterial potency compared to the unsubstituted analog. Specifically, bromo- and chloro-substituted compounds have demonstrated significant inhibitory activity.
The following table summarizes the antitubercular activity of some 6-substituted 2-(quinolin-4-yl)-1-alkoxypropan-2-ol derivatives against M. tuberculosis H37Rv, highlighting the impact of the substituent at position 6.
| Compound ID | R (Substituent at Position 6) | R1 (Alkoxy Group) | MIC (μM) |
| 8a | H | CH3 | 14.4 |
| 8h | Br | CH3 | Not specified, but comparable to 8a |
| 8i | Cl | CH3 | 24.9 |
| 8m | F | CH3 | 106.4 |
MIC values are against Mycobacterium tuberculosis H37Rv.
Role of the Propan-2-ol Moiety and its Modifications
The propan-2-ol moiety serves as a critical linker between the quinoline core and other parts of the molecule, and its structural features are vital for biological activity. This tertiary alcohol group can participate in hydrogen bonding interactions with biological targets, which is often a key determinant of binding affinity.
While specific studies focusing solely on the modification of the propan-2-ol group in 2-(quinolin-6-yl)propan-2-ol derivatives are limited in the reviewed literature, the importance of the tertiary alcohol can be inferred from the broader context of medicinal chemistry. Tertiary alcohols are known to influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing versatility in interacting with receptor sites.
Influence of Ether Linkages and Alkoxy Substituents
In derivatives where the propan-2-ol moiety is modified with an ether linkage, typically at the 1-position, the nature of the alkoxy substituent has been demonstrated to be a significant factor in determining the biological activity. Studies on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have systematically explored the impact of varying the length and branching of the alkyl chain in the alkoxy group on antitubercular efficacy.
The general trend observed is that smaller, less bulky alkoxy groups tend to be more favorable for activity. For instance, derivatives with methoxy and ethoxy groups have shown good to excellent activity against M. tuberculosis. As the alkyl chain length increases to n-propoxy and n-butoxy, the activity is often retained or slightly decreased.
The following interactive data table illustrates the effect of different alkoxy substituents on the antitubercular activity of 2-(quinolin-4-yl)-1-alkoxypropan-2-ol and its 6-chloro derivative.
| Compound ID | R (Substituent at Position 6) | R1 (Alkoxy Group) | MIC (μM) |
| 8a | H | -OCH3 | 14.4 |
| 8b | H | -OC2H5 | 27.1 |
| 8c | H | -OC3H7 | 25.4 |
| 8d | H | -OC4H9 | 23.9 |
| 8i | Cl | -OCH3 | 24.9 |
| 8j | Cl | -OC2H5 | 47.2 |
| 8k | Cl | -OC3H7 | 22.4 |
| 8l | Cl | -OC4H9 | 42.7 |
MIC values are against Mycobacterium tuberculosis H37Rv.
Bioisosteric Replacements and Their Effects on Activity
Bioisosteric replacement is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. This involves the substitution of a functional group with another group that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity.
In the context of this compound derivatives, the propan-2-ol moiety itself or the ether and triazole linkages that are often attached to it, present opportunities for bioisosteric modifications. For instance, the tertiary alcohol of the propan-2-ol group could potentially be replaced by other hydrogen bond donors or acceptors.
However, a review of the available scientific literature does not reveal specific studies on the systematic bioisosteric replacement of the propan-2-ol group in this particular quinoline scaffold. While the general principles of bioisosterism are well-understood, their specific application to this class of compounds and the resulting effects on biological activity have not been extensively explored. Future research could investigate the replacement of the propan-2-ol linker with other groups such as secondary alcohols, amides, or small heterocyclic rings to explore new chemical space and potentially discover derivatives with improved therapeutic properties.
SAR for Specific Biological Targets (e.g., Antimicrobial, Antifungal, Anti-TB)
The this compound scaffold has been a fruitful starting point for the development of agents with activity against a range of microbial pathogens. The SAR for these derivatives is often target-specific, with certain structural modifications favoring activity against one type of microorganism over another.
Antimicrobial Activity: Several 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicate that some of these compounds exhibit good activity against Staphylococcus albus, a Gram-positive bacterium. For example, compounds with an unsubstituted quinoline ring and an n-propoxy (8c) or n-butoxy (8d) ether linkage, as well as the 6-bromo derivative with a methoxy group (8h), have shown notable activity. Good activity against Proteus mirabilis and Escherichia coli has also been reported for specific derivatives.
Antifungal Activity: The antifungal potential of these compounds has also been investigated. In a series of 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl)propan-2-ol derivatives, a number of compounds displayed good to excellent antifungal activity against Aspergillus niger. This suggests that the introduction of a 1,2,3-triazole ring linked to the propan-2-ol moiety is a favorable modification for antifungal activity. Some of these active compounds were also shown to inhibit ergosterol (B1671047) biosynthesis, a key pathway in fungal cell membrane formation.
Anti-TB Activity: The most extensively studied biological activity for this class of compounds is their efficacy against Mycobacterium tuberculosis. As discussed in the preceding sections, substitutions at the 6-position of the quinoline ring and variations in the alkoxy group of the ether linkage have a significant impact on anti-TB activity. Generally, an unsubstituted or halogen-substituted quinoline ring combined with a short-chain alkoxy group (methoxy, ethoxy, n-propoxy) at the ether linkage results in potent antitubercular agents. The introduction of a 1,2,3-triazole moiety in place of the alkoxy ether has also yielded derivatives with excellent activity against M. tuberculosis H37Rv, with some compounds exhibiting MIC values in the low microgram per milliliter range.
The following table provides a summary of the antimicrobial, antifungal, and anti-TB activities of selected this compound derivatives.
| Compound Class | Biological Target | Key SAR Findings |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | M. tuberculosis | Unsubstituted or halogen at position 6 is favorable. Short-chain alkoxy groups (methoxy, ethoxy, n-propoxy) enhance activity. |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Bacteria (e.g., S. albus) | Unsubstituted quinoline with n-propoxy or n-butoxy groups, and 6-bromo with methoxy group show good activity. |
| 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl)propan-2-ol | Fungi (e.g., A. niger) | The 1,2,3-triazole moiety is beneficial for antifungal activity. |
| 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl)propan-2-ol | M. tuberculosis | These derivatives exhibit excellent anti-TB activity. |
Physicochemical Properties Correlating with Biological Activity (e.g., Lipophilicity in SAR context)
The biological activity of a drug molecule is not solely dependent on its interaction with the target but is also governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key parameter in this regard.
For quinoline-based antimicrobial agents, lipophilicity plays a crucial role in their ability to penetrate the lipid-rich cell wall of microorganisms, particularly mycobacteria. An optimal level of lipophilicity is generally required for effective antimicrobial activity. If a compound is too hydrophilic, it may not be able to cross the cell membrane, while if it is too lipophilic, it may be retained in the membrane or exhibit poor solubility in the aqueous biological fluids.
Quantitative structure-activity relationship (QSAR) studies on quinoline derivatives have often identified lipophilicity as a key descriptor for predicting biological activity. While specific QSAR studies for the this compound series are not extensively reported in the reviewed literature, the general principles underscore the importance of balancing lipophilicity with other electronic and steric factors to achieve optimal therapeutic efficacy.
Preclinical in Vitro and in Vivo Model Studies Focused on Mechanism and Target Validation
In Vitro Antimicrobial Assays for Target Organisms (e.g., Mycobacterium tuberculosis, Fungi, Bacteria)
A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their potential as antimycobacterial agents. nih.gov These compounds were tested against Mycobacterium tuberculosis as well as other bacterial and fungal strains to determine their antimicrobial spectrum. nih.govnih.gov
The antimicrobial activities of these quinoline (B57606) derivatives were quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antitubercular Activity of Selected 2-(Quinolin-4-yl)propan-2-ol Derivatives against M. tuberculosis H37Rv
| Compound (Study ID) | R (Substitution at position 6) | R1 (Alkoxy Group) | MIC (µM) |
|---|---|---|---|
| 8a | H | CH₃ | 14.4 |
| 8h | Br | nC₄H₉ | 9.2 |
| 8i | Cl | CH₃ | 24.9 |
| Pyrazinamide (Reference) | - | - | 25.4 |
| Isoniazid (Reference) | - | - | 0.4 |
Data sourced from a study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives. nih.gov
Antibacterial and Antifungal Activity: The same series of compounds was screened for broader antimicrobial activity against several bacterial and fungal strains using the well diffusion method and subsequent MIC determination. nih.gov The bacterial strains included Proteus mirabilis, Escherichia coli, Bacillus subtilis, and Staphylococcus albus. nih.govnih.gov The fungal strains tested were Candida albicans and Aspergillus niger. nih.govnih.gov The results indicated that most of the compounds possessed good to moderate antibacterial and antifungal properties, with MIC values ranging from 3.90 to 250 μg/mL. nih.gov Notably, some derivatives displayed good activity against S. albus, P. mirabilis, and E. coli. nih.gov
Table 2: Antibacterial and Antifungal MIC of Selected 2-(Quinolin-4-yl)propan-2-ol Derivatives
| Compound (Study ID) | S. albus (μg/mL) | P. mirabilis (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) |
|---|---|---|---|---|---|
| 8c | 31.25 | 62.5 | 250 | 62.5 | 62.5 |
| 8d | 31.25 | 125 | >250 | 125 | 125 |
| 8e | 31.25 | 62.5 | 125 | 62.5 | 62.5 |
| 8g | 31.25 | 125 | 250 | 125 | 125 |
| 8k | 31.25 | 62.5 | 125 | 62.5 | 62.5 |
| 8n | 125 | 125 | 31.25 | 125 | 125 |
| 8o | 31.25 | 62.5 | 125 | 62.5 | 62.5 |
Data sourced from a study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives. nih.gov
To assess the general cellular effects of the active antimycobacterial compounds, cytotoxicity screenings were performed. The active derivatives from the 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol series were tested against L929 mouse fibroblast cells. nih.govnih.gov The results showed that these compounds did not exhibit significant cytotoxic activity, suggesting a degree of selectivity for microbial targets over mammalian cells. nih.govnih.gov
In Vitro Metabolism Studies in Subcellular Fractions (e.g., Liver Microsomes, Cytosol)
Specific data on the in vitro metabolism of 2-(Quinolin-6-yl)propan-2-ol in liver microsomes or cytosol is not available in the provided search results. However, studies on other quinoline-based compounds provide insight into the expected metabolic pathways for this class of molecules.
Research on structurally related quinoline derivatives indicates that they undergo metabolism through various pathways. frontiersin.org Common metabolic transformations for quinoline-containing molecules in liver subcellular fractions include oxidation reactions mediated by cytochrome P450 (CYP450) enzymes found in microsomes. frontiersin.orgnih.gov These can lead to aliphatic hydroxylation and further oxidation. frontiersin.org Additionally, cytosolic enzymes like aldehyde oxidase (AO) can mediate the oxidation of the quinoline ring itself, particularly at the α-carbon. frontiersin.org Structural modifications, such as adding a methyl group to the α-carbon of the quinoline moiety, have been shown to block this AO-mediated oxidation. frontiersin.org
Cross-species comparisons of metabolism are crucial in preclinical development. For some quinoline derivatives, differences in metabolic profiles between human and mouse liver subcellular fractions have been observed. frontiersin.org For example, in one study, a glutathione (B108866) (GSH) adduct was found only in mouse microsomal incubations and not in human ones, indicating a species-specific metabolic pathway. frontiersin.org Such differences highlight the importance of evaluating metabolism in various species to better predict human pharmacokinetics. nih.gov
In Vivo Studies in Animal Models for Pharmacodynamic Readouts and Target Engagement (e.g., TNF-induced IL-6 mouse model)
There is no specific information available from the search results regarding in vivo studies of this compound in animal models for pharmacodynamic analysis or target engagement. Animal models are essential for characterizing the in vivo properties of drug candidates. nih.gov For compounds with potential anti-inflammatory activity, models such as the tumor necrosis factor (TNF)-induced interleukin-6 (IL-6) mouse model are utilized to assess pharmacodynamic effects. plos.orgresearchgate.net In such models, the ability of a compound to modulate cytokine production (like IL-6 and TNF-α) in response to an inflammatory stimulus is measured. nih.govmdpi.com However, no studies have been published that link this compound to this or any other in vivo pharmacodynamic model.
Evaluation of Compound Distribution in Animal Tissues for Research Insight
No specific studies detailing the tissue distribution of this compound in animal models were found in the public domain.
Research into the distribution of a compound within an organism is a critical component of preclinical evaluation. Such studies typically involve administering the compound to animal models, like rats or mice, and subsequently measuring its concentration in various tissues such as the brain, heart, liver, kidneys, and others over time. This information helps researchers understand where the compound accumulates, which can provide insights into potential sites of action or toxicity. Techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are often employed for their sensitivity and accuracy in quantifying compounds in complex biological samples. nih.gov Without such data for this compound, its pharmacokinetic profile and potential target organs remain uncharacterized in the available literature.
Pharmacodynamic Marker Analysis in Animal Models
There is no publicly available research detailing the analysis of pharmacodynamic markers for this compound in animal models.
Pharmacodynamic (PD) marker analysis is essential for demonstrating that a compound is engaging its intended target in a living organism and eliciting the desired biological response. This can involve measuring changes in the levels of specific proteins, enzyme activity, or other biomarkers related to the compound's mechanism of action. For instance, if a compound is designed to inhibit a particular enzyme, researchers would measure the activity of that enzyme in tissues from animals treated with the compound. researchgate.net This step is crucial for validating the compound's mechanism and for bridging the gap between in vitro activity and in vivo efficacy. The absence of such published studies for this compound means that its in vivo target engagement and biological effects have not been publicly documented.
While research exists on various quinoline derivatives and their biological activities, the specific data required to detail the in vivo tissue distribution and pharmacodynamic properties of this compound are not available in the reviewed sources. nih.govnih.govresearchgate.netresearchgate.net
Future Directions and Emerging Research Avenues for 2 Quinolin 6 Yl Propan 2 Ol Research
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The advancement of 2-(Quinolin-6-yl)propan-2-ol from a laboratory-scale compound to a viable candidate for extensive preclinical studies hinges on the development of efficient, scalable, and environmentally conscious synthetic methods. Future research will likely focus on moving beyond traditional synthesis protocols towards greener chemistry principles.
One promising direction is the adoption of catalysts that are both inexpensive and environmentally benign. For instance, methodologies utilizing ferric chloride hexahydrate (FeCl3·6H2O) as a catalyst have been successfully developed for the synthesis of various quinoline (B57606) derivatives. tandfonline.com These reactions can often be performed in water, which is considered the most eco-friendly solvent due to its non-flammable, non-toxic, and naturally abundant characteristics. tandfonline.com Adapting such protocols for the large-scale production of this compound could significantly reduce production costs and environmental impact. Key advantages of this approach include mild reaction conditions, high product yields, and the potential for catalyst reuse. tandfonline.com
Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives
| Feature | Traditional Methods | Green Chemistry Approach (e.g., FeCl3·6H2O) |
|---|---|---|
| Catalyst | Often precious metals or harsh acids | Inexpensive, readily available (FeCl3·6H2O) tandfonline.com |
| Solvent | Organic solvents (e.g., Toluene, THF) | Water, Ethanol tandfonline.com |
| Conditions | Often high temperatures and pressures | Mild, room temperature tandfonline.com |
| Sustainability | Lower, generates more waste | Higher, environmentally benign tandfonline.com |
| Scalability | Can be challenging and costly | Potentially more efficient and cost-effective |
Application of Artificial Intelligence and Machine Learning in SAR and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the study of this compound is no exception. These computational tools can be employed to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By analyzing a dataset of quinoline derivatives and their biological activities, ML algorithms can identify the key molecular descriptors that correlate with a desired pharmacological effect. researchgate.netresearchgate.net
For example, ML models have been developed to predict the inhibitory activity of quinoline derivatives against specific biological targets, such as the ABCB1 efflux pump, which is involved in multidrug resistance in cancer. researchgate.net These models can achieve high predictive accuracy, guiding chemists to prioritize the synthesis of compounds with the highest probability of success. researchgate.net In the context of this compound, AI and ML could be used to:
Predict its potential biological targets.
Design novel analogues with enhanced potency or selectivity.
Optimize pharmacokinetic properties by correlating structural features with absorption, distribution, metabolism, and excretion (ADME) profiles.
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a selective small molecule that can be used to study the function of a specific protein or pathway within a complex biological system like a cell or organism. nih.gov Given the diverse biological activities associated with the quinoline scaffold, this compound could be developed into a valuable chemical probe. orientjchem.orgmyskinrecipes.com This would involve a rigorous characterization of its selectivity and mechanism of action.
The development process would require:
Target Identification: Identifying the primary biological target(s) of the compound.
Selectivity Profiling: Screening the compound against a broad panel of related and unrelated targets to ensure it does not have significant off-target effects that could confound experimental results.
Cellular Activity Confirmation: Demonstrating that the compound engages its intended target in a cellular context and produces a measurable biological response.
Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analogue to serve as a negative control in experiments, helping to ensure that the observed effects are due to the specific target inhibition. nih.gov
As a well-characterized chemical probe, this compound could be instrumental in validating novel drug targets and dissecting complex cellular signaling pathways.
Investigation of Polypharmacology and Off-Target Interactions in Mechanistic Context
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. Quinoline-based compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects, suggesting that they may act on multiple targets. orientjchem.orgnih.govnih.gov
Future research should therefore include a systematic investigation into the polypharmacology of this compound. This involves screening the compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. Understanding its off-target interactions is crucial for two main reasons:
It provides a more complete picture of the compound's mechanism of action and potential for therapeutic applications in different diseases.
It helps to anticipate potential side effects by identifying unintended biological interactions.
Characterizing the full target profile of this compound will provide a deeper mechanistic understanding of its biological effects.
Advanced Mechanistic Elucidation of Interactions with Novel Biological Targets
While the quinoline scaffold is known to be a key pharmacophore for various targets, the specific molecular interactions of this compound with its biological partners remain to be elucidated. Future work must employ advanced biochemical and biophysical techniques to understand these interactions at an atomic level.
Techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target protein. This structural information is invaluable for understanding the basis of its potency and selectivity and for guiding the rational design of improved analogues. Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction, providing a more complete mechanistic picture.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To fully comprehend the biological impact of this compound, future studies should leverage multi-omics approaches. mdpi.com This involves integrating data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite levels) to build a holistic view of the cellular response to the compound. mdpi.commdpi.com
By treating biological systems (e.g., cell cultures or animal models) with this compound and analyzing the resulting changes across these different "omics" layers, researchers can:
Identify entire biological pathways that are modulated by the compound.
Discover novel biomarkers that indicate target engagement or drug response.
Gain a systems-level understanding of the compound's mechanism of action, beyond its direct interaction with a single target. mdpi.com
Design of Next-Generation Analogues with Tuned Biological Properties for Preclinical Research
For example, a "Fragment-Informed Structure-Activity Relationship (FI-SAR)" strategy could be employed, where potent chemical fragments are strategically coupled to the quinoline scaffold to create novel conjugates with enhanced or dual-target activities. nih.gov The goals of such design efforts could include:
Increasing potency against the primary target.
Improving selectivity to reduce off-target effects.
Introducing a desired polypharmacological profile for complex diseases.
Optimizing pharmacokinetic properties for better in vivo performance.
This iterative cycle of design, synthesis, and testing, informed by a deep understanding of the parent molecule, will be key to advancing this compound derivatives toward preclinical development.
Q & A
Q. What are the standard synthetic routes for 2-(Quinolin-6-yl)propan-2-ol, and how can intermediates be characterized?
The synthesis typically involves the Pfitzinger reaction using pyruvic acid and substituted isatins under basic conditions (e.g., aqueous KOH at 60°C) to generate quinoline-2,4-dicarboxylic acids. Selective decarboxylation at 210°C in nitrobenzene yields 6-substituted-4-quinoline carboxylic acids. Subsequent coupling with N,O-dimethylhydroxyamine hydrochloride (DMHA·HCl) via EDC·HCl/DMAP in DCM produces carboxamide intermediates. Grignard reactions with MeMgBr then yield the target compound. Characterization includes NMR, IR, and mass spectrometry, with X-ray crystallography confirming stereochemistry .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess purity. Structural validation employs H and C NMR to confirm proton environments and carbon frameworks. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for related quinoline-amidrazone hybrids .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Antimicrobial activity is evaluated via broth microdilution (MIC determination against Mycobacterium tuberculosis or bacterial/fungal strains). Anticancer potential is assessed using cell viability assays (e.g., MTT) against cancer cell lines. Dose-response curves and IC values are calculated to quantify potency. Controls include standard drugs like isoniazid for antimycobacterial studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?
Key parameters include:
- Temperature : Higher temperatures (e.g., 60–80°C) accelerate decarboxylation but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in coupling steps.
- Catalysts : DMAP improves carboxamide formation efficiency.
- Grignard reagent stoichiometry : Excess MeMgBr (1.5–2 eq.) ensures complete ketone conversion. Comparative studies using Design of Experiments (DoE) can identify optimal conditions .
Q. How should researchers address contradictory biological activity data across structurally similar quinoline derivatives?
Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) may enhance antimycobacterial activity but reduce solubility.
- Steric hindrance from bulky substituents (e.g., -CF) can alter target binding.
Statistical tools like multivariate analysis (e.g., PCA) or molecular dynamics simulations help isolate critical structural determinants. Cross-validation with in silico docking (e.g., LibDock) can reconcile discrepancies between in vitro and computational results .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?
- Halogen substitution : Bromine analogs exhibit higher polarizability than chloro/fluoro derivatives, influencing target interactions .
- Positional isomerism : 6-substituted quinolines show enhanced antitubercular activity compared to 4-substituted variants due to improved membrane permeability .
- Backbone modification : Replacing the propan-2-ol group with alkoxy chains alters metabolic stability . Tabulated SAR data from analogs like 2-(2-bromophenyl)propan-2-ol provide comparative insights:
| Compound | Substituent | Bioactivity (IC, μM) |
|---|---|---|
| 2-(6-Cl-quinolin-6-yl) | Cl | 0.8 (Mtb H37Rv) |
| 2-(6-CF-quinolin-6-yl) | CF | 1.2 (Mtb H37Rv) |
| 2-(2-Br-phenyl)propan-2-ol | Br | 3.5 (Cancer cell line) |
Q. How can computational methods enhance the study of this compound's mechanism of action?
- Molecular docking : LibDock or AutoDock Vina predicts binding modes to targets like mycobacterial enzymes (e.g., InhA).
- ADMET profiling : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability).
- Toxicity prediction : EC Daphnia models assess environmental safety. For example, reproxalap derivatives show low aquatic toxicity (EC > 100 mg/L) .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Murine tuberculosis models : Efficacy against M. tuberculosis is tested in BALB/c mice infected via aerosol. Colony-forming unit (CFU) counts in lungs/spleens quantify bacterial load reduction.
- Xenograft models : Human cancer cell lines (e.g., A549) implanted in nude mice assess tumor growth inhibition. Pharmacokinetic parameters (e.g., half-life, AUC) are measured via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
